molecular formula C15H19N5O B1530629 1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1379821-57-4

1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No. B1530629
CAS RN: 1379821-57-4
M. Wt: 285.34 g/mol
InChI Key: WDSWXYXDJNTLMR-BQYQJAHWSA-N
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Description

1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for synthesizing a wide array of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, by reacting related precursors with various amino and hydrazino compounds. These synthetic routes often lead to compounds with moderate antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Regioselective and Regiospecific Reactions

Studies have also focused on the regioselectivity and regiospecificity of reactions involving similar compounds. For instance, the reaction of ethyl ortho-(dimethylaminovinylazoloazinylcarboxylates with hydrazine in different solvents demonstrates selective formation of pyridone cycles or fused 1,2-diazepines, depending on the solvent used. This work emphasizes the importance of reaction conditions in directing the outcome of synthetic processes (Didenko et al., 2010).

Microwave-mediated Synthesis

The efficiency of microwave-mediated synthesis in producing benzothiazole- and benzimidazole-based heterocycles from similar compounds has been explored. This method is notable for its rapid synthesis of a variety of heterocyclic compounds, indicating its utility in accelerating the discovery and development of new chemicals (Darweesh et al., 2016).

Application in Organic and Medicinal Chemistry

The synthesis and chemical characterization of diheteroaryl thienothiophene derivatives from compounds structurally related to the one of interest show the versatility of these molecules in organic synthesis. The creation of bis-pyrimidine, bis-pyrazole, and other derivatives emphasizes the compound's utility as a building block in medicinal chemistry (Mabkhot et al., 2011).

properties

IUPAC Name

1-[2-cyclobutyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10(21)12-9-16-15-17-14(11-5-4-6-11)18-20(15)13(12)7-8-19(2)3/h7-9,11H,4-6H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSWXYXDJNTLMR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Reactant of Route 2
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1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Reactant of Route 3
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1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Reactant of Route 4
1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Reactant of Route 6
Reactant of Route 6
1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

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